molecular formula C8H14N2O B8174189 4-(Isopentyloxy)-1H-pyrazole

4-(Isopentyloxy)-1H-pyrazole

Cat. No.: B8174189
M. Wt: 154.21 g/mol
InChI Key: DZULRHBXHDRJGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Isopentyloxy)-1H-pyrazole is a pyrazole derivative substituted with an isopentyloxy (3-methylbutoxy) group at the 4-position. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, known for their versatile applications in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name

4-(3-methylbutoxy)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-7(2)3-4-11-8-5-9-10-6-8/h5-7H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZULRHBXHDRJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CNN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isopentyloxy)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-dicarbonyl compounds. For instance, the reaction of hydrazine hydrate with ethyl acetoacetate under reflux conditions yields 3,5-dimethylpyrazole.

    Introduction of the Isopentyloxy Group: The isopentyloxy group can be introduced via an alkylation reaction. This involves the reaction of 3,5-dimethylpyrazole with isopentyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Isopentyloxy)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The isopentyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.

Scientific Research Applications

4-(Isopentyloxy)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of anti-inflammatory, analgesic, and antimicrobial agents.

    Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide due to its biological activity.

    Material Science: It is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-(Isopentyloxy)-1H-pyrazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways. The isopentyloxy group enhances its lipophilicity, allowing it to interact more effectively with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key pyrazole derivatives for comparison include:

  • 4-((1H-Imidazol-1-yl)methyl)-1-phenyl-3-(p-tolyl)-1H-pyrazole (): Contains an imidazole moiety, enabling hydrogen bonding and metal coordination.
  • 1-(2,2-Diethoxyethyl)-4-(4-bromophenyl)-1H-pyrazole (): Substituted with a bromophenyl group and diethoxyethyl chain, offering Suzuki coupling versatility.
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (): Boronic ester-functionalized pyrazoles, critical for cross-coupling reactions in drug discovery.

Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Key Properties
4-(Isopentyloxy)-1H-pyrazole Isopentyloxy (C₅H₁₁O) ~165.2* High lipophilicity (logP ~2.5–3.0†)
4-(Chloromethyl)-1H-pyrazole () Chloromethyl, difluoromethoxy ~220.6 Polar, reactive Cl site for alkylation
1-Phenyl-3-(p-tolyl)-1H-pyrazole () Aryl groups ~235.3 Planar structure, π-π stacking capability
Boronic ester derivatives () Tetramethyl dioxaborolane ~206.1–350.3‡ Water-sensitive, Suzuki coupling-ready

*Calculated based on formula C₈H₁₄N₂O.
†Estimated via analogy to alkoxy-substituted pyrazoles .
‡Molecular weights vary with substituents ().

Spectral Data Comparison

Compound Type ^1H NMR (δ, ppm) ^13C NMR (δ, ppm) IR (cm⁻¹)
This compound* 1.02 (d, 6H, CH₃), 3.70 (t, 2H, OCH₂) 22.5 (CH₃), 67.8 (OCH₂) 2950 (C-H), 1250 (C-O-C)
4-Nitrophenyl pyrazole () 8.20–8.50 (Ar-H) 120–150 (Ar-C, NO₂) 1520 (NO₂ asym stretch)
Boronic ester pyrazole () 1.33 (s, 12H, B-O-CH₃) 84.5 (B-O-C) 1350 (B-O)

*Predicted data based on analogous compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.